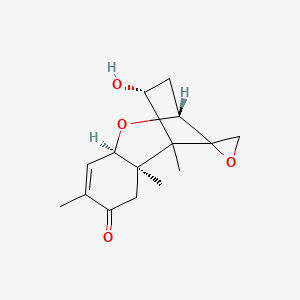
Trichothecolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichothecolone is a natural product found in Holarrhena floribunda with data available.
科学的研究の応用
Scientific Research Applications
1.1 Structural Analysis and Toxicology
Trichothecolone has been the subject of extensive structural analysis aimed at understanding its toxicological effects. Research indicates that trichothecenes inhibit eukaryotic protein synthesis by preventing peptide bond formation, which is critical for cellular function. This inhibition can lead to apoptosis in mammalian cells through the activation of ribotoxic stress responses mediated by protein kinase signaling cascades .
Recent studies have utilized advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling to elucidate the structural dynamics of this compound and related compounds. These methods have provided insights into the relationship between the structure of trichothecenes and their biological activity, which is crucial for developing strategies to mitigate their toxicity in agricultural settings .
1.2 Phytotoxicity Studies
This compound exhibits significant phytotoxicity, affecting various plant species. Studies have shown that it can inhibit seed germination and root growth in several crops, contributing to crop diseases such as Fusarium Head Blight (FHB). Understanding the mechanisms behind this phytotoxicity is essential for developing resistant crop varieties and effective management strategies to combat fungal infections .
1.3 Agricultural Applications
In agriculture, this compound's role as a mycotoxin poses challenges but also offers potential benefits. Research has explored its use as a biocontrol agent against certain plant pathogens by leveraging its toxic properties to inhibit fungal growth. This dual role necessitates a careful balance between utilizing its antifungal properties while minimizing its detrimental effects on crops .
Medical Applications
2.1 Antitumor Potential
This compound has been investigated for its potential as an antitumor agent. Some studies suggest that it may selectively target cancer cells, offering a promising avenue for cancer therapy. The mechanism involves the disruption of protein synthesis in malignant cells, leading to cell death while sparing normal cells under certain conditions .
2.2 Immunosuppressive Effects
The immunosuppressive properties of this compound have also been noted in research contexts, particularly regarding its effects on T-cell activation and proliferation. This characteristic could be harnessed for therapeutic applications in conditions requiring immune modulation, such as autoimmune diseases or during organ transplantation .
Case Studies
特性
CAS番号 |
2199-06-6 |
|---|---|
分子式 |
C15H20O4 |
分子量 |
264.32 g/mol |
IUPAC名 |
(2R,7R,9R,11R)-11-hydroxy-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one |
InChI |
InChI=1S/C15H20O4/c1-8-4-11-13(2,6-9(8)16)14(3)10(17)5-12(19-11)15(14)7-18-15/h4,10-12,17H,5-7H2,1-3H3/t10-,11-,12-,13+,14?,15?/m1/s1 |
InChIキー |
BURHPZJXARNGQY-YNBGEIFUSA-N |
SMILES |
CC1=CC2C(CC1=O)(C3(C(CC(C34CO4)O2)O)C)C |
異性体SMILES |
CC1=C[C@@H]2[C@](CC1=O)(C3([C@@H](C[C@H](C34CO4)O2)O)C)C |
正規SMILES |
CC1=CC2C(CC1=O)(C3(C(CC(C34CO4)O2)O)C)C |
同義語 |
trichothecolone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















